molecular formula C14H13BrN2O B5441906 1-(3-Bromobenzyl)-3-phenylurea

1-(3-Bromobenzyl)-3-phenylurea

Cat. No.: B5441906
M. Wt: 305.17 g/mol
InChI Key: UPELHPHJNGBMFL-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromobenzyl group attached to the nitrogen atom of a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-3-phenylurea typically involves the reaction of 3-bromobenzylamine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-3-phenylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted urea derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Oxidized urea derivatives with varying degrees of oxidation.

    Reduction Reactions: Reduced amine derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use as a pharmacophore in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Bromobenzyl)-3-phenylurea can be compared with other similar compounds, such as:

    3-Bromobenzyl bromide: A precursor in the synthesis of various organic compounds.

    3-Bromobenzyl alcohol: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.

    3-Bromobenzyl chloride: Employed in the synthesis of agrochemicals and pharmaceuticals.

Uniqueness: this compound is unique due to its specific structure, which combines a bromobenzyl group with a phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c15-12-6-4-5-11(9-12)10-16-14(18)17-13-7-2-1-3-8-13/h1-9H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPELHPHJNGBMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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